Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Description
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 65738-56-9) is a β-keto ester with a molecular formula of C₁₁H₉ClO₃ and a molecular weight of 224.64. It is a dark brown solid with a high melting point (346°C) and solubility in chloroform . This compound is a critical intermediate in synthesizing Indoxacarb (I654000), a pesticide targeting lepidopteran larvae, and its impurity IN-KG 433 . Its synthesis involves Friedel-Crafts acylation, oxidation, and esterification steps, optimized for industrial scalability and cost-effectiveness .
Properties
IUPAC Name |
methyl 6-chloro-3-oxo-1,2-dihydroindene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(9)13/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUCBODSULLYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886303 | |
| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
65738-56-9 | |
| Record name | Methyl 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65738-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065738569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester | |
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Preparation Methods
Key Steps:
-
- Mix methyl carbonate, sodium hydride, and toluene.
- Heat to reflux.
- Slowly add 5-chloro-1-indanone over 1.5 to 3 hours.
- Molar ratios (pure substance basis): 5-chloro-1-indanone : sodium hydride : methyl carbonate : catalyst (Xin Kening) : hydrogen phosphide cumene = 1 : 2–3 : 3.5–4.5 : 0.08–0.1 : 1.5–2.5.
- Toluene to 5-chloro-1-indanone mass ratio: 5–7 : 1.
-
- Add concentrated hydrochloric acid and ice mixture to adjust pH to 2–3.
- Molar ratio of 5-chloro-1-indanone to hydrochloric acid: 1 : 1–2.
- Mass ratio of concentrated hydrochloric acid to ice: 1 : 10–12.
-
- Use toluene and Xin Kening catalyst with mass ratio 5.5–6 : 1.
- The process improves yield and enantiomeric excess compared to prior art.
Outcomes:
- This method addresses low yield and low S-enantiomeric excess issues.
- It provides a cost-effective, scalable route with improved purity and effective content of the target compound.
Improved Preparation Method from Patent CN106397198A
This patent describes an optimized oxidation method to prepare 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester, closely related to Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, with notable improvements in solvent selection and impurity control.
Innovations:
- Solvent Replacement: Dichloromethane is replaced by n-hexane to reduce solubility of the intermediate, enhancing crystallization and yield.
- Reagent Modification: Aqueous tert-butyl hydroperoxide is replaced by its n-hexane solution to reduce water content and control hydrolysis.
- Additive Use: Benzylamine is added to inhibit epoxide impurity formation, accelerate reaction speed, and improve large-scale production feasibility.
Process Description:
| Step | Description |
|---|---|
| 1 | Evaporate dichloromethane from 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester solution under vacuum at 35–45°C, then dissolve residue in n-hexane at 25–35°C. |
| 2 | Extract aqueous tert-butyl hydroperoxide with n-hexane (5–10 times mass), dry with anhydrous magnesium sulfate or sodium chloride to keep water ≤1%. |
| 3 | Dissolve catalyst system (1,4-benzoquinone and cyclohexanediamine in weight ratio 7.5:1 to 0.5:1) in n-hexane at 25–30°C, add benzylamine (1–5% of catalyst system mass). |
| 4 | Add the n-hexane solution of the intermediate to the catalyst solution, then add n-hexane solution of tert-butyl hydroperoxide dropwise over 3–5 hours at 25°C. |
| 5 | Incubate 3–4 hours, monitor reaction until residual starting material <1%, cool to 5–10°C, crystallize 0.5–1 hour, then filter. |
Reaction Molar Ratios:
| Reagent | Molar Ratio (to 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester) |
|---|---|
| tert-Butyl hydroperoxide | 0.98–1.49 |
Benefits:
- Reduced hydrolysis and impurity formation.
- Improved yield and product crystallinity.
- Enhanced reaction control and scalability.
Representative Experimental Results:
| Embodiment | Solvent System | Benzylamine Addition | Yield (%) | Product Purity (%) |
|---|---|---|---|---|
| 1 | Ethyl acetate/dichloromethane | No | 75.0 | 94.0 |
| 2 | Ethyl acetate/n-hexane | No | 80.0 | 94.3 |
| 3 | Ethyl acetate/n-hexane | Yes (0.8–1.0%) | 83.0 | 95.0 |
Comparative Analysis of Preparation Methods
| Aspect | Method from CN105461552A | Method from CN106397198A |
|---|---|---|
| Starting Material | 5-chloro-1-indanone | 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester |
| Solvent | Toluene | n-Hexane (replacing dichloromethane) |
| Catalyst | Xin Kening, hydrogen phosphide cumene | 1,4-Benzoquinone and cyclohexanediamine |
| Key Additives | Hydrochloric acid for acidification | Benzylamine to inhibit epoxide impurities |
| Reaction Conditions | Reflux, 1.5–3 h addition time | Room temperature, controlled dropwise addition over 3–5 h |
| Yield | Improved over prior art, specific % not disclosed | Up to 83% with benzylamine |
| Purity | Improved enantiomeric excess and effective content | Up to 95% purity |
| Industrial Suitability | Yes, cost-effective | Yes, optimized for large scale |
Research Findings and Notes
- The use of non-polar solvents like n-hexane significantly reduces the solubility of the intermediate, promoting crystallization and minimizing hydrolysis, which is a common side reaction that degrades yield and purity.
- Drying tert-butyl hydroperoxide by solvent extraction and drying agents is critical to controlling water content, which otherwise promotes hydrolysis of the ester intermediate.
- Benzylamine addition is a novel approach to suppress epoxide impurity formation, a side reaction that compromises the quality of the intermediate.
- The catalyst system of quinones and diamines is tuned to balance reaction speed and optical purity, critical for the enantioselective synthesis of the compound.
- Reaction monitoring to keep residual starting material below 1% ensures high conversion and product consistency.
- The described methods are scalable and suitable for industrial production, addressing cost, yield, and purity simultaneously.
Summary Table of Key Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Solvent (main) | n-Hexane (5–7 mass ratio to substrate) | Replaces toluene or dichloromethane |
| Sodium hydride (if used) | 2–3 molar equiv. | For salification step |
| Methyl carbonate (if used) | 3.5–4.5 molar equiv. | For esterification |
| Catalyst ratio (quinone:diamine) | 7.5:1 to 0.5:1 (wt) | Optimized 3:1 to 2.2:1 preferred |
| Benzylamine | 1–5% of catalyst mass | Suppresses epoxide formation |
| Temperature | 25–35°C typical | Controlled for optimum reaction rate |
| Reaction time (addition) | 1.5–5 hours | Slow addition to control reaction |
| pH during acidification | 2–3 | Controls protonation and crystallization |
| Yield | 75–83% | Depending on method and additives |
| Purity | 94–95% | High purity for downstream synthesis |
Chemical Reactions Analysis
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Synthesis and Role in Organic Chemistry
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate serves as a crucial intermediate in the synthesis of indoxacarb, a widely used insecticide effective against lepidopteran larvae. Indoxacarb is notable for its selective action and minimal environmental impact compared to other pesticides. The synthesis pathway often involves multi-step reactions that incorporate this compound to achieve the desired stereochemistry in the final product .
Applications in Insecticide Development
- Indoxacarb Synthesis :
- Research on Chiral Intermediates :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Substituent Variations in the Indene Core
Key Observations :
- Chlorine (Cl) : Enhances electrophilicity, critical for agrochemical activity .
- Fluorine (F) : Improves stability and stereochemical control in catalysis .
- Bromine (Br) : Increases lipophilicity and alters substitution kinetics .
- Methoxy (OMe) : Electron-donating effect reduces ring reactivity compared to Cl .
Ester Group Modifications
Key Observations :
Reactivity in Catalytic Reactions
- Stereoselective Chlorination : Methyl (2R)-2-chloro-6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate achieves high enantiomeric excess (ee) using hybrid amide-based catalysts, highlighting fluorine’s role in stabilizing transition states .
Biological Activity
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 65738-56-9) is an organic compound with significant implications in biochemical and synthetic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClO
- Molecular Weight : 224.64 g/mol
- Structure : The compound features a chloro group, a carbonyl group, and a dihydroindene structure, which are critical for its reactivity and biological activity.
This compound serves primarily as an intermediate in the synthesis of bioactive compounds. Its role in biochemical reactions includes:
- Enzyme Interactions : It interacts with various enzymes and proteins, facilitating the formation of complex molecules essential in metabolic pathways.
- Cellular Effects : The compound influences cellular processes such as signaling pathways and gene expression, which can lead to alterations in cell behavior and function.
Antipesticide Activity
One of the notable applications of this compound is its role in the synthesis of Indoxacarb, an effective pesticide against lepidopteran larvae. Indoxacarb acts by inhibiting sodium channels in insect nerve cells, leading to paralysis and death .
Synthesis of Bioactive Compounds
This compound is involved in the synthesis of various bioactive molecules through multiple chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound into carboxylic acids or ketones. |
| Reduction | Produces alcohols or other reduced forms. |
| Substitution | The chlorine atom can be replaced by nucleophiles like amines or thiols. |
Study on Synthesis and Activity
A study highlighted the synthesis of this compound as a precursor for creating more complex bioactive compounds. The research demonstrated that this compound could undergo biocatalytic transformations to yield derivatives with enhanced biological activities .
Biochemical Analysis
Research has shown that this compound plays a crucial role in organic synthesis and may exhibit anti-inflammatory properties when modified appropriately. The compound's ability to influence cellular metabolism suggests potential therapeutic applications .
Q & A
Q. What are the established synthetic routes for Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via hypervalent iodine-mediated chlorination of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. A typical procedure involves:
- Reacting the parent indene carboxylate (20 mg, 0.10 mmol) with a hypervalent iodine reagent (1.3 equiv) in dry THF at −78°C under nitrogen.
- Quenching with TBAF (tetrabutylammonium fluoride) to drive the reaction to completion.
- Purification via PrepTLC (pentane/ethyl acetate 5:1) yields the chlorinated product as a yellow oil .
Key considerations : Temperature control (−78°C) ensures regioselectivity, while TBAF aids in fluoride-mediated activation of the iodine reagent.
Q. How is the compound characterized structurally and chemically?
Standard characterization methods include:
- NMR spectroscopy : Proton signals for the dihydroindene core (e.g., δ 3.73 ppm for the methyl ester group) and aromatic protons (δ 7.6–7.8 ppm for substituted indene) confirm regiochemistry .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₄H₁₅O₃: 231.1016; observed: 231.1017) validates molecular composition .
- TLC : Rf values (e.g., 0.3–0.7 in pentane/ethyl acetate mixtures) monitor reaction progress and purity .
Q. What are common impurities or byproducts during synthesis, and how are they resolved?
Byproducts may include unreacted starting material or over-chlorinated derivatives. Resolution strategies:
- Chromatographic separation : PrepTLC or column chromatography (petroleum ether/diethyl ether 7:3) effectively isolates the target compound .
- Crystallographic analysis : For ambiguous cases, SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to confirm purity and configuration .
Advanced Research Questions
Q. How can enantioselective modifications be achieved at the 2-carboxylate position?
Asymmetric hydroxylation or enzymatic resolution methods are employed:
- Catalytic hydroxylation : β-Amino alcohol catalysts (e.g., Cat.1) enable α-hydroxylation with moderate enantiomeric excess (ee = 42–57%) .
- Dynamic kinetic resolution (DKR) : Hydrolases (e.g., CAL-B) combined with racemization catalysts (e.g., TBD) achieve high enantioselectivity (ee >95%) for β-amino ester derivatives .
Challenges : Substrate steric hindrance and catalyst compatibility require iterative optimization .
Q. How do electronic effects of substituents (e.g., Cl, Br, CF₃) influence reactivity in downstream functionalization?
Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity at the 1-oxo position, facilitating nucleophilic additions (e.g., cyanation, azidation):
- Example: 5-Bromo derivatives undergo cyanation (KCN/DBU) to yield 2-cyano-indene carboxylates (88% yield) .
- Azidation with NaN₃ in THF produces 2-azido derivatives (80% yield), critical for click chemistry applications .
Data contradiction : Chloro-substituted derivatives show slower reaction rates compared to bromo analogs due to reduced leaving-group ability .
Q. What strategies address low yields in multi-step syntheses involving this compound?
- In situ monitoring : Real-time TLC or HPLC prevents intermediate degradation.
- Protecting groups : Triisopropylsilyl (TIPS) ethynyl groups stabilize reactive intermediates during cross-coupling reactions (e.g., Sonogashira coupling) .
- Microwave-assisted synthesis : Reduces reaction times for temperature-sensitive steps (e.g., esterification) .
Methodological Challenges and Solutions
Q. How are crystallographic data discrepancies resolved for structurally similar analogs?
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- DFT calculations : Models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- MD simulations : Assess solvent effects (e.g., THF vs. DCM) on reaction kinetics and regioselectivity .
Critical Analysis of Contradictions
- Chloro vs. Bromo Reactivity : While bromo-substituted derivatives show higher reactivity in cross-coupling (e.g., Suzuki), chloro analogs are preferred for cost-effective scaling despite slower kinetics .
- Catalyst Efficiency : β-Amino alcohol catalysts (Cat.1) achieve moderate ee values (42–57%) in hydroxylation but fail with non-aromatic β-keto esters, highlighting substrate-specific limitations .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
